3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H12F2N2O2S and its molecular weight is 370.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of substituted thienopyrimidines, including compounds similar to the one , involves multiple steps starting from basic thiophene derivatives. For instance, the process may include the synthesis of intermediate compounds such as ethyl 2-aminothiophene-3-carboxylate, followed by various cyclization and substitution reactions to introduce different functional groups, including fluorophenyl moieties. These synthesized compounds are characterized using techniques like melting point determination, thin-layer chromatography (TLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) to confirm their structures (More, Chandra, Nargund, & Nargund, 2013).
Biological Activity
Thieno[3,2-d]pyrimidine derivatives have been studied for various biological activities. For example, derivatives structurally related to the compound have been evaluated as potent GnRH receptor antagonists for treating reproductive diseases. Studies have found that specific substituents on the core structure significantly influence receptor binding activity, highlighting the importance of structural modifications in enhancing biological efficacy (Guo et al., 2003).
Potential Applications in Sensor Development
Research on thieno[3,2-d]pyrimidine derivatives has also extended to their potential use in developing fluorescent probes and sensors. The modification of these compounds to include various substituents can lead to materials with significant fluorescent properties, useful for detecting biologically or environmentally relevant species. This is particularly relevant for compounds that exhibit large Stokes shifts and strong fluorescence intensities, making them suitable for applications in fluorescence-based sensing technologies (Castillo, Tigreros, & Portilla, 2018).
Mechanism of Action
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects . Once the targets are identified, the affected pathways can be mapped out, and their downstream effects can be studied.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through in vitro studies (studying the compound’s effects on cells in a controlled environment) and in vivo studies (studying the compound’s effects in a living organism).
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature might denature the compound, reducing its efficacy. Interactions with other molecules might alter the compound’s function or cause unexpected side effects.
Properties
IUPAC Name |
3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2S/c20-13-4-1-3-12(9-13)11-22-16-7-8-26-17(16)18(24)23(19(22)25)15-6-2-5-14(21)10-15/h1-10,16-17H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVMBCKTAGIMKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.